Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complex Molecules
Researchers have developed methods for synthesizing coordination compounds using derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds have been utilized in enantioselective catalysis, demonstrating their potential in creating complex molecular architectures with significant stereoselectivity. For example, Jansa et al. (2007) described the synthesis of pyridine-based coordination compounds and their application in catalytic processes, highlighting the versatility of tetrahydroisoquinoline derivatives in organic synthesis Jansa et al., 2007.
Fluorescent Labeling and Bioanalysis
Tetrahydroisoquinoline derivatives have been applied in the development of novel fluorophores. Hirano et al. (2004) reported the synthesis of a new fluorophore with strong fluorescence in a wide pH range, suitable for biomedical analysis. This highlights the application of tetrahydroisoquinoline derivatives in enhancing the capabilities of fluorescent labeling compounds for bioanalytical purposes Hirano et al., 2004.
Novel Catalysis and Organic Transformations
The potential of tetrahydroisoquinoline derivatives in organic transformations and catalysis has been demonstrated through the development of novel synthetic methodologies. For instance, the conversion of carboxylic acids to carboxamides mediated by specific catalysts has opened new pathways for the synthesis of alkaloid structures, as explored by Nery et al. (2003), contributing to the expansion of synthetic tools available for organic chemists Nery et al., 2003.
Drug Discovery and Development
Tetrahydroisoquinoline derivatives have been investigated for their biological activities, particularly as agonists of specific receptors. Azukizawa et al. (2008) identified novel peroxisome proliferator-activated receptor (PPAR) gamma agonists within this class, showcasing their potential in the development of therapeutic agents for conditions like diabetes Azukizawa et al., 2008.
Understanding Molecular Interactions
The study of molecular interactions, particularly involving fluorine atoms, has benefited from the synthesis of fluorinated tetrahydroisoquinoline derivatives. Choudhury and Row (2006) examined the crystal structures of these compounds to understand the role of fluorine in molecular packing, offering insights into the design of materials with specific physical properties Choudhury & Row, 2006.
Mechanism of Action
Target of Action
Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is primarily used as a building block for the synthesis of peptidic inhibitors . It has been found to interact with the peptidyl-prolyl isomerase Pin1 , which plays a crucial role in regulating granulocyte-macrophage colony-stimulating factor mRNA stability in T lymphocytes .
Mode of Action
It is suggested that the compound may interact with its target, the peptidyl-prolyl isomerase pin1, to regulate mrna stability
Biochemical Pathways
The compound is involved in the regulation of the granulocyte-macrophage colony-stimulating factor mRNA stability pathway . This pathway plays a critical role in the immune response, particularly in the proliferation and differentiation of granulocytes and macrophages.
Pharmacokinetics
It is recommended to be stored at 2-8 °C .
Result of Action
The primary result of the compound’s action is the regulation of mRNA stability, which can influence the production of granulocytes and macrophages . This can have significant effects on the immune response.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability and efficacy of the compound . It is recommended to store the compound at 2-8 °C to maintain its stability .
Biochemical Analysis
Biochemical Properties
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of stable complexes that facilitate the cleavage of peptide bonds .
Cellular Effects
The effects of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis .
Molecular Mechanism
At the molecular level, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response .
Metabolic Pathways
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is essential for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. These localization patterns can affect its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSTVRGPOSEJQQ-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460377 | |
Record name | (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204317-99-7 | |
Record name | (1S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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